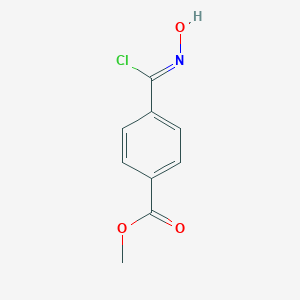

Methyl 4-(chloro(hydroxyimino)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It belongs to the group of aromatic carboxylic acids, which are commonly used in the synthesis of pharmaceuticals, dyes, and other chemicals. The molecular formula of this compound is C9H8ClNO3, and it has a molecular weight of 213.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chloro(hydroxyimino)methyl)benzoate typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloro(hydroxyimino)methyl)benzoate can undergo various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Esterification: The compound can be esterified to form different esters.

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

Condensation: Typically involves reagents like aldehydes or ketones in the presence of a base.

Esterification: Methanol or other alcohols in the presence of an acid catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while oxidation could produce carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 4-(chloro(hydroxyimino)methyl)benzoate has several scientific research applications:

Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.

Dyes: Used in the synthesis of dyes due to its aromatic structure.

Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Antioxidant Properties: Compounds related to this structure have shown antioxidant properties, which are critical in delaying or inhibiting cell impairment and various diseases.

Mechanism of Action

its effects are likely related to its ability to participate in various chemical reactions, forming bioactive compounds that interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-formyl benzoate: Known for its bioactive precursor role in organic synthesis.

Chromones and their derivatives: Known for their physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties.

Uniqueness

Methyl 4-(chloro(hydroxyimino)methyl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a precursor for bioactive molecules. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and pharmaceutical research.

Biological Activity

Methyl 4-(chloro(hydroxyimino)methyl)benzoate, with the molecular formula C₉H₈ClN₃O₃, is an organic compound that has garnered interest due to its structural features, including a chloro group and a hydroxyimino group attached to a benzoate moiety. Despite its potential applications in organic synthesis and medicinal chemistry, specific data regarding its biological activity remains limited. This article aims to explore the biological activity of this compound by examining related studies and drawing parallels with structurally similar compounds.

- Molecular Weight : Approximately 213.62 g/mol

- Structure : The compound features a benzoate backbone with a chloro substituent and a hydroxyimino functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

While direct studies on this compound are scarce, compounds with similar structures often exhibit notable biological activities. For instance, derivatives of benzoates are recognized for their anti-inflammatory and antimicrobial properties. Below is a table summarizing the biological activities of structurally related compounds.

Case Studies and Research Findings

- Insecticidal Activity : Research indicates that methyl benzoate exhibits significant insecticidal properties against various pests, including the two-spotted spider mite (Tetranychus urticae). In laboratory bioassays, concentrations as low as 0.5% reduced egg hatch rates significantly, demonstrating potential applications in pest control .

- Juvenile Hormone Activity : A study on alkyl 4-(2-phenoxyhexyloxy)benzoates showed that certain esters can induce precocious metamorphosis in silkworm larvae, suggesting that structural modifications in benzoates can lead to varying biological effects . This finding highlights the importance of functional groups in determining biological activity.

- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial properties, which could be relevant for developing new therapeutic agents. The presence of the chloro and hydroxyimino groups may enhance their interaction with microbial targets.

The exact mechanisms through which this compound exerts its biological effects remain to be elucidated. However, it is hypothesized that:

- The chloro group may facilitate interactions with cellular membranes or enzymes.

- The hydroxyimino group could participate in hydrogen bonding or act as a reactive site for nucleophilic attack, potentially leading to cytotoxic effects against pathogens or pests.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Suggested areas for future research include:

- In vivo studies to assess toxicity and efficacy against specific pests or pathogens.

- Mechanistic studies to elucidate how structural features influence biological interactions.

- Comparative studies with other benzoate derivatives to identify unique properties and potential applications.

Properties

CAS No. |

101023-70-5 |

|---|---|

Molecular Formula |

C9H8ClNO3 |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

methyl 4-[(E)-C-chloro-N-hydroxycarbonimidoyl]benzoate |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3/b11-8+ |

InChI Key |

OSEDFBIVKALVNN-DHZHZOJOSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)Cl |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C(=N\O)/Cl |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)Cl |

Synonyms |

ALPHA-CHLORO-4-METHOXYCARBONYLBENZALDOXIME |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.